4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid
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Overview
Description
4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with a phenyl group at the 4-position, a pyridin-2-ylsulfonylamino group at the 8-position, and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone, followed by further functionalization steps to introduce the desired substituents.
Cyclization Reaction: Aniline derivatives can be reacted with diethyl ethoxymethylenemalonate in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) to form quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used as a tool compound to study the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Quinolone: A derivative of quinoline with a carbonyl group at the 4-position.
Pyrazoloquinoline: A compound with a pyrazole ring fused to a quinoline core.
Uniqueness
4-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the phenyl group at the 4-position and the pyridin-2-ylsulfonylamino group at the 8-position enhances its ability to interact with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H15N3O4S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c25-21(26)18-13-16(14-7-2-1-3-8-14)15-9-6-10-17(20(15)23-18)24-29(27,28)19-11-4-5-12-22-19/h1-13,24H,(H,25,26) |
InChI Key |
SSBXSUHBZWWIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC=C3NS(=O)(=O)C4=CC=CC=N4)C(=O)O |
Origin of Product |
United States |
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